5-Bromo-2,3,4-trimethylbenzonitrile
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Overview
Description
5-Bromo-2,3,4-trimethylbenzonitrile is an organic compound with the molecular formula C10H10BrN It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3,4-trimethylbenzonitrile typically involves the bromination of 2,3,4-trimethylbenzonitrile. One common method includes the use of bromine or a brominating agent in the presence of a catalyst. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3,4-trimethylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Coupling Reactions: Formation of biaryl compounds with various substituents.
Scientific Research Applications
5-Bromo-2,3,4-trimethylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of 5-Bromo-2,3,4-trimethylbenzonitrile in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the bromine atom can act as a leaving group, facilitating the formation of a benzenonium intermediate. This intermediate can then react with various nucleophiles to form substituted products .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trimethylbenzonitrile: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
5-Bromo-2,4-dimethylbenzonitrile: Similar structure but with different methyl group positioning, affecting its reactivity and applications
Uniqueness
5-Bromo-2,3,4-trimethylbenzonitrile is unique due to the specific positioning of its substituents, which influences its reactivity and suitability for various chemical transformations. Its bromine atom provides a site for further functionalization, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H10BrN |
---|---|
Molecular Weight |
224.10 g/mol |
IUPAC Name |
5-bromo-2,3,4-trimethylbenzonitrile |
InChI |
InChI=1S/C10H10BrN/c1-6-7(2)9(5-12)4-10(11)8(6)3/h4H,1-3H3 |
InChI Key |
KNGKVDMTHGMPBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1C)Br)C#N)C |
Origin of Product |
United States |
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